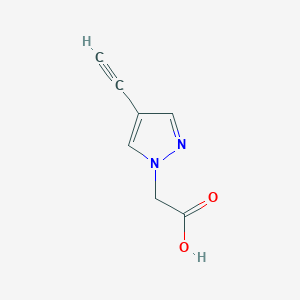

2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

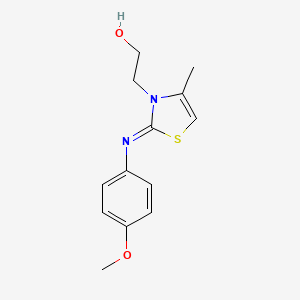

“2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid” is a chemical compound with the molecular formula C7H6N2O2 . It has a molecular weight of 150.13 . The compound is also known as “2- (4- (cyclopropylmethoxy)-1H-pyrazol-1-yl)acetic acid” and "2- (1H-pyrazol-1-yl)acetic acid" .

Molecular Structure Analysis

The InChI code for “2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid” is 1S/C7H6N2O2/c1-2-6-3-8-9(4-6)5-7(10)11/h1,3-4H,5H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid” has a density of 1.2±0.1 g/cm3 . Its boiling point is 342.9±22.0 °C at 760 mmHg . The flash point is 161.2±22.3 °C .Scientific Research Applications

Antiparasitic Activity

2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid: exhibits antileishmanial properties. Leishmaniasis, caused by protozoan parasites of the genus Leishmania, affects millions of people worldwide. Research has shown that this compound can effectively combat these parasites . Further studies could explore its mechanism of action and potential therapeutic applications.

Antimalarial Potential

Pyrazole-bearing compounds often display diverse pharmacological effects. In the case of 2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid , it shows promise as an antimalarial agent. Researchers have synthesized and evaluated related hydrazine-coupled pyrazoles, highlighting their potent antimalarial activity . Investigating its mode of action and optimizing its efficacy could be valuable for malaria treatment.

Rhodium-Catalyzed C–H Functionalization

This compound has been utilized in Rhodium(III)-catalyzed reactions. Specifically, it participates in solvent-controlled C–H bond functionalization with internal alkynes. The resulting products include both C–H alkenylation products and indazoles. Such reactions provide a versatile synthetic route for constructing complex molecules .

Antibacterial and Antiviral Activities

While not extensively studied, the sulfonamide functionality in similar compounds has demonstrated antibacterial and anti-HIV (HIV-1) activities. Further exploration of 2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid in these contexts could yield valuable insights .

Molecular Simulation Studies

Researchers have performed molecular simulations to understand the antipromastigote activity of related compounds. Compound 13, which shares structural features with our target compound, showed favorable binding patterns in the active site of LmPTR1 (Leishmania major purine transporter 1). Investigating the binding interactions and optimizing the compound’s structure could enhance its efficacy .

Safety and Hazards

The safety data sheet for “2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid” indicates that it may be harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Mechanism of Action

- One study suggests that EPA exhibits potent in vitro antipromastigote activity, possibly through interactions with specific protein targets . Further research is needed to identify these targets conclusively.

- Control experiments have been conducted, proposing a mechanism involving rollover intermediates . However, specific details remain elusive.

Target of Action

Mode of Action

properties

IUPAC Name |

2-(4-ethynylpyrazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-2-6-3-8-9(4-6)5-7(10)11/h1,3-4H,5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMSHBWJXMSMDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN(N=C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid | |

CAS RN |

1354706-46-9 |

Source

|

| Record name | 2-(4-ethynyl-1H-pyrazol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Trifluoromethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2779731.png)

![dimethyl 1-[2-({[(3-ethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2779740.png)

![4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2779749.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2779750.png)

![[1-(2-Methoxyphenyl)cyclopropyl]-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2779751.png)